5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives were obtained from 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives were obtained from 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .Scientific Research Applications
Synthesis and Functionalization
Experimental and Theoretical Studies on Functionalization Reactions : A study by Yıldırım et al. (2005) on the functionalization reactions of related pyrazole compounds demonstrates the synthesis of novel compounds through various chemical reactions, providing a foundation for further exploration of their applications (Yıldırım, Kandemirli, & Demir, 2005).
Improved Synthetic Methods : Ku (2015) outlined an improved synthetic method for pyrazolo[1,5-a]pyridine-5-carboxylic acid, showcasing advancements in the efficiency and accessibility of synthesizing these compounds (Ku, 2015).
Heterocyclic Compound Development
Synthesis of Polysubstituted 3-Pyrazolidinones : Grošelj and Svete (2015) discussed the development of polysubstituted 3-pyrazolidinones, highlighting the versatility of pyrazole derivatives in synthesizing complex heterocyclic compounds with potential for various applications (Grošelj & Svete, 2015).
Development of Novel Pyrazolo-pyridine Derivatives : Research on the synthesis of novel pyrazolo-pyridine derivatives illustrates the ongoing exploration of these compounds for their unique properties and potential applications, as demonstrated by the work of Ghaedi et al. (2015) (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Molecular Properties and Applications
Characterization and Optical Properties : A study by Ge et al. (2014) on the synthesis and characterization of novel derivatives highlights the investigation into the optical properties of these compounds, contributing to their potential utility in materials science and other fields (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Antimicrobial Activity Evaluation : The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives were explored, indicating the potential for these compounds in developing new antibacterial and antifungal agents, as shown in research by Elgemeie et al. (2017) (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
properties
IUPAC Name |
5-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)13-9-16-17-7-6-12(8-14(13)17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGCCTMQZZZXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=NN3C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182712 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
CAS RN |
1706460-52-7 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706460-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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